molecular formula C18H17N3O2S B6424354 N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide CAS No. 2034306-26-6

N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide

Cat. No. B6424354
CAS RN: 2034306-26-6
M. Wt: 339.4 g/mol
InChI Key: CXAYTFVBUWVEGP-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a bipyridine moiety. Bipyridine salts, particularly those based on viologen (N,N′-dialkyl-4,4′-bipyridinium), have found applications in electrochromic devices, molecular machines, and redox-flow batteries .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bipyridine derivatives are often synthesized through N-alkylation, using readily available starting compounds .


Molecular Structure Analysis

The structure likely involves a bipyridine core, which is a bidentate ligand forming complexes with many transition metals .


Chemical Reactions Analysis

Bipyridine compounds are known to participate in various chemical reactions, particularly redox reactions .

Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of drugs and other bioactive compounds.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives are extensively used as ligands in transition-metal catalysis . They can strongly coordinate with metal centers, which is crucial in many catalytic reactions.

Photosensitizers

Bipyridine derivatives can be used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy.

Viologens

Bipyridine derivatives are used in the synthesis of viologens . Viologens are a family of compounds that are used in a variety of applications, including electrochromic devices, herbicides, and antimicrobial agents.

Supramolecular Structures

Bipyridine derivatives are used in the construction of supramolecular structures . These structures have applications in areas such as molecular recognition, catalysis, and materials science.

Solid Form Screening

Bipyridine derivatives can be used in solid form screening . This process is an integral part of the drug development process, where every compound is subjected to extensive crystal form screening to discover as many polymorphs and solvates as possible.

Mechanism of Action

Target of Action

The compound “N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide” is a derivative of bipyridine . Bipyridine derivatives, such as milrinone, are known to primarily target phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .

Mode of Action

As a bipyridine derivative, this compound may interact with its targets, such as PDE enzymes, by inhibiting their activity . This inhibition results in increased levels of cAMP within the cell . Elevated cAMP levels can lead to a variety of cellular responses, including increased heart contractility and peripheral vasodilation, which are observed in the case of milrinone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the cAMP signaling pathway . By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP, leading to its accumulation within the cell . This can enhance the response of the cell to certain hormones, such as adrenaline, and can affect various downstream effects such as heart rate and blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific cell type and the intracellular concentration of cAMP. In general, increased cAMP levels can lead to a variety of responses, including changes in gene expression, cell proliferation, and cell death .

properties

IUPAC Name

1-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-15-4-2-1-3-5-15)21-13-16-6-11-20-18(12-16)17-7-9-19-10-8-17/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYTFVBUWVEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide

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